molecular formula C13H19N3O4 B1679228 Pendimethalin CAS No. 40487-42-1

Pendimethalin

Cat. No.: B1679228
CAS No.: 40487-42-1
M. Wt: 281.31 g/mol
InChI Key: CHIFOSRWCNZCFN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pendimethalin is a selective herbicide used to control annual grasses and certain broadleaf weeds . It primarily targets the roots and shoots of young plants, preventing them from establishing themselves and competing with desirable crops or ornamental plants .

Mode of Action

This compound acts both pre-emergence, that is before weed seedlings have emerged, and early post-emergence . Its primary mode of action is to prevent plant cell division and elongation in susceptible species . It inhibits root and shoot growth, controlling the weed population and preventing weeds from emerging, particularly during the crucial development phase of the crop .

Biochemical Pathways

This compound belongs to the dinitroaniline class of herbicides . These are microtubule inhibitors, targeting tubulin proteins in plants and protists . The biotransformation pathway of this compound includes oxidation, reduction, and cyclization . The transformation steps are:

Pharmacokinetics

In rats, orally administered radiolabelled this compound was more than 57% absorbed from the gastrointestinal tract and rapidly excreted, independent of dose level . The excretion of radioactivity was similar for both sexes; 70% of the radioactivity was excreted in the faeces and about 20% in the urine within 24 hours post-treatment .

Result of Action

The main result of this compound’s action is the inhibition of root and shoot growth. This prevents the weed from developing further, eventually leading to its death . In short-term and long-term studies in mice, rats, and dogs, the main target organs of this compound were the liver (increased weight with histopathological changes and changes in serum alkaline phosphatase) in all species tested and the thyroid (increased weight, histopathological changes) in rats .

Biochemical Analysis

Biochemical Properties

Pendimethalin selectively binds in the minor groove of DNA by forming covalent bonds with G and C nitrogenous bases, as well as with the ribose sugar . It interacts with enzymes such as nitro-reductase, which plays a role in its degradation . The nature of these interactions predominantly involves hydrophobic interactions .

Cellular Effects

This compound has been found to induce oxidative stress, DNA damage, and mitochondrial dysfunction, triggering apoptosis in human lymphocytes and rat bone-marrow cells . It affects cell function by influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound’s primary mode of action is to prevent plant cell division and elongation . It inhibits root and shoot growth by disrupting cell division in the roots and shoots of young plants . On a molecular level, this compound intercalates between adjacent ‘G–C’ base pairs of DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a decrease in concentration over time, indicating its degradation . It has been observed that a newly isolated strain PD1 can degrade 77.05% of this compound at 50 mgL −1 concentration in 30 h incubation under room temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, the oral LD50 is 1250 mg kg −1 in male rats, indicating that this compound is slightly toxic by oral exposure . In crayfish, this compound administered by contact is rapidly concentrated in the gills and hepatopancreas .

Metabolic Pathways

The major metabolic pathways of this compound involve hydroxylation and oxidation of the N-alkyl and 4-methyl groups of the aromatic ring . The derivative metabolites are predominantly found in urine .

Transport and Distribution

This compound is predominantly applied to soil as a preplant, preemergence, and sometimes postemergence herbicide . It can be strongly adsorbed by the soil but is difficult to desorb . Microencapsulation of this compound has been demonstrated to reduce environmental pollution and prevent the active ingredients from the interference of external factors .

Chemical Reactions Analysis

Pendimethalin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for the oxidation process and reducing agents for the reduction process. The major products formed from these reactions are hydroxylated, carboxylated, and aminated derivatives of this compound .

Properties

IUPAC Name

3,4-dimethyl-2,6-dinitro-N-pentan-3-ylaniline
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InChI

InChI=1S/C13H19N3O4/c1-5-10(6-2)14-12-11(15(17)18)7-8(3)9(4)13(12)16(19)20/h7,10,14H,5-6H2,1-4H3
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InChI Key

CHIFOSRWCNZCFN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-]
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Molecular Formula

C13H19N3O4
Record name PENDIMETHALIN
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DSSTOX Substance ID

DTXSID7024245
Record name Pendimethalin
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Molecular Weight

281.31 g/mol
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Physical Description

Pendimethalin appears as orange-yellow crystals. Non corrosive. Used as an herbicide., Orange-yellow solid; [Merck Index] Odor like fruit; [HSDB]
Record name PENDIMETHALIN
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Boiling Point

Decomposes on distillation
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Flash Point

Flashpoint of Prowl: 92 °F (closed cup); 124 °F (open cup) /Prowl/
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Solubility

Soluble in most organic solvents, All at 20 °C: acetone, 800 g/L; xylene, >800 g/L; hexane, 48.98 g/L, dichloromethane, >800 g/L; Readily soluble in benzene, toluene, and chloroform; slighlty soluble in petroleum ether and petrol, Acetone, 161; DMSO, 21.4; n-heptane, 11.2; methanol, 5.5; methylene chloride, 232; toluene, 128.4; xylene soluble (all in g/100 mL, 25 °C), In water, 0.33 mg/L at 20 °C
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Density

1.19 at 25 °C
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Vapor Pressure

0.00003 [mmHg], 9.4X10-6 mm Hg at 25 °C
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Color/Form

Orange-yellow crystal solid

CAS No.

40487-42-1
Record name PENDIMETHALIN
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Record name N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine
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Melting Point

56-57 °C
Record name Pendimethalin
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Synthesis routes and methods I

Procedure details

A sample of crude Pendimethalin containing 18 weight percent of N-nitroso-pendimethalin was synthesized according to the procedure described in U.S. Pat. No. 4,621,157. Primary denitrosation was achieved by treating the crude, molten sample with a 5 molar excess of 37% HCl (based on contained N-nitroso-pendimethalin) at 105° C. After 1.5 hours, the concentration of N-nitroso-pendimethalin had decreased to <1.0 weight percent. The molten product was neutralized with dilute caustic and washed with hot water and cooled to room temperature. A 120 mg sample of the resulting solid was heated to 170° C. under 20 mm Hg vacuum for 15 minutes. The recovery of Pendimethalin was essentially quantitative and the concentration of N-nitroso-pendimethalin had decreased to 0.8 ppm.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The dinitration of N-(1-ethylpropyl)-3,4-dimethyl-benzenamine is carried out in a pilot plant in a tubular reactor having a static mixer; the tubular reactor is constituted by a coil in three joined sections, each 5000 mm in length with an internal diameter of 4 mm, with temperature sensors fitted at the junctions between them. The Kenics Static Mixer is a 190 mm long tubular body inserted between the second and third sections. The reactor is immersed in a water-cooled thermostated bath. 67% nitric acid supplemented with 5000 ppm by weight of NaNO2 is fed to the reactor at a rate of 15 l/h at the same time as a solution of 39% by weight N-(1-ethylpropyl)-3,4-dimethyl-benzenamine in dichloroethane; this solution is fed at a rate of 21 l/h. After a period of 15 minutes, during which time the system reaches operating conditions, approximately 6 kg of reaction mass was collected in a separator. After phase separation of the acid phase from the organic phase, this latter which--leaving aside the solvent--is composed of 95% by weight dinitration products and contains 6.8% by weight N-nitroso-N-(1-ethylpropyl)-2,6-dinitro-3,4-dimethyl-benzenamine and 54 ppm p/p N-nitro-N-(1-ethylpropyl)-3,6-dinitro-3,4-dimethyl-benzenamine, is washed and subjected to denitrosation by treatment with aqueous hydrobromic acid and sulphamic acid to transform its N-nitroso derivative co-produced in the course of the reaction into N-(1-ethylpropyl)-2,6-dinitro-3,4-dimethyl-benzenamine. Once the solvent is evaporated, 1.78 kg of crude N-(1-ethylpropyl)-2,6-dinitro-3,4-dimethyl-benzenamine were obtained with a titre of 94.2%.
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Synthesis routes and methods IV

Procedure details

To a suitable reaction vessel equipment with a thermometer and mechanical stirrer was introduced 24 g 2,6-dinitro-3,4-dimethylanisole 94% (0.1 moles), 0.55 g CaCl2 (0.005 moles), and 43.5 g (0.5 moles) 1-ethyl propylamine. The reaction mixture was stirred at a temperature of 25°-30° C. The progress of the reaction was followed by periodically withdrawing samples and analyzing for starting product and the new product formed. During 24 hours the starting product disappeared and the N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline is gradually formed. After completion of the reaction as indicated by vapor phase chromatography, the excess of 1-ethyl-propylamine was recovered from the reaction mixture by distillation. The residue was dissolved in dichloromethane and the solution was successively washed with 5% aqueous hydrochloric acid, 5% aqueous sodium hydroxide and then by water to neutral and dried. The solvent is next recovered by distillation leaving an oily product which solidified. (25.2 g 96.6%) with a yield of 86.6%.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pendimethalin inhibits root growth by disrupting cell division and microtubule formation in susceptible plant species. [, , , ] It binds to tubulin, a protein crucial for microtubule assembly, ultimately hindering cell division and elongation. This leads to stunted root growth and eventual death of the weed seedlings.

A: The primary downstream effect is the inhibition of root development, leading to reduced nutrient and water uptake. This ultimately results in plant stunting, chlorosis, and eventual death. [, , ]

A: The molecular formula of this compound is C13H19N3O4, and its molecular weight is 281.31 g/mol. []

A: While the provided papers do not explicitly mention specific spectroscopic data, methods like gas chromatography with a nitrogen-phosphorus detector (GC-NPD) are commonly used to analyze this compound residues in various matrices. []

A: Research shows that microencapsulated (ME) this compound formulations exhibit lower activity and increased persistence compared to emulsifiable concentrate (EC) formulations. [, ] This is likely due to the controlled release mechanism of the ME formulation.

A: Yes, soil texture and organic matter content can significantly affect the degradation rate of this compound. For instance, dissipation is faster in organic soils, especially under dry conditions without soil incorporation. [] In contrast, degradation is slower in soils with high clay content. []

ANone: While the papers don't specifically address SAR, it is known that modifications to the dinitroaniline core structure can significantly impact herbicidal activity. For example, changes to the alkyl side chain can alter selectivity towards different weed species.

A: this compound stability is affected by factors like temperature, light exposure, and pH. [, ] Formulation strategies like microencapsulation can enhance stability and reduce volatility. [, ]

A: The United States Environmental Protection Agency (USEPA) classifies this compound as a slightly toxic compound (Toxicity Class III). [] It is also classified as a possible human carcinogen (Group C).

A: Responsible use, including proper application rates and timing, can mitigate environmental risks. [] Choosing formulations with lower leaching potential and employing integrated weed management strategies can further minimize negative impacts. [, ]

A: this compound primarily degrades through microbial activity in soil. [, , ] Several metabolites have been identified, including dealkylated this compound derivative, partially reduced derivative, and cyclized product. []

A: this compound can negatively impact non-target organisms, particularly aquatic life. [] Its persistence in soil can also affect subsequent crops, highlighting the need for appropriate rotational practices.

A: Several herbicides offer alternative options to this compound, depending on the target weed species and crop. Examples include metribuzin, rimsulfuron, sulfosulfuron, pyroxasulfone, acetochlor, and S-metolachlor. [, , , , ] Each herbicide has its own spectrum of activity, persistence, and potential environmental impact.

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